REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]1[C:8]2[N:9]=[CH:10][S:11][C:7]=2[CH2:6][CH2:5][CH2:4]1.[H][H]>C(O)C.[Pt]=O>[CH3:1][NH:2][CH:3]1[C:8]2[N:9]=[CH:10][S:11][C:7]=2[CH2:6][CH2:5][CH2:4]1
|
Name
|
4-methylimino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN=C1CCCC2=C1N=CS2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly at 50° C.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Type
|
CUSTOM
|
Details
|
B.p.0.4 =86°-88° C.
|
Name
|
|
Type
|
|
Smiles
|
CNC1CCCC2=C1N=CS2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |